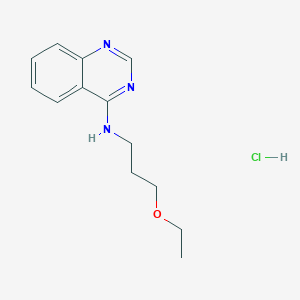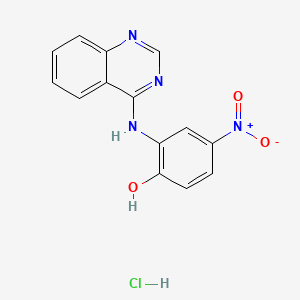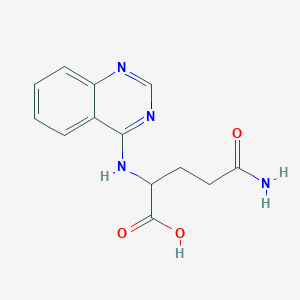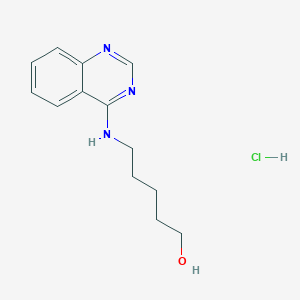
5-(Quinazolin-4-ylamino)-pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinazolin-4-ylamino)-pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound features a quinazoline ring system attached to a pentanol chain, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinazolin-4-ylamino)-pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves using a microwave synthesizer at a reaction temperature of 150°C, with a microwave power of 100 W and a corresponding pressure of 150 psi for 20 minutes .
化学反応の分析
Types of Reactions
5-(Quinazolin-4-ylamino)-pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various quinazoline derivatives with different functional groups .
科学的研究の応用
5-(Quinazolin-4-ylamino)-pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 5-(Quinazolin-4-ylamino)-pentan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
Quinazolin-4-ylamino)methyl-phosphonates: These compounds share a similar quinazoline core and exhibit antiviral activity.
Quinazoline N-oxides: These derivatives are formed through oxidation reactions and have distinct biological activities.
Substituted quinazolines: These compounds have various functional groups attached to the quinazoline ring, leading to diverse biological properties.
Uniqueness
5-(Quinazolin-4-ylamino)-pentan-1-ol is unique due to its specific structure, which combines a quinazoline ring with a pentanol chain.
特性
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13;/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRJMUNDDRRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
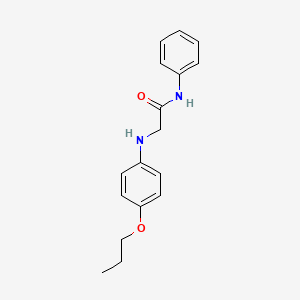
![N-(4-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B7744852.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide](/img/structure/B7744854.png)
![3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744870.png)
![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744872.png)
![3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B7744878.png)
![ethyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744881.png)
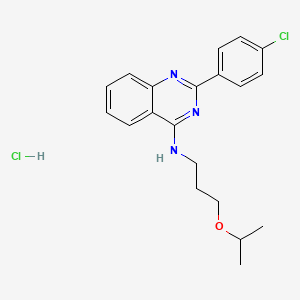
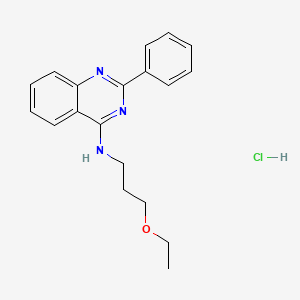
![4-Methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744910.png)
![4-Chloro-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744911.png)
